methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 8-fluoroquinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog without the dimethylamino and fluoro substituents.
8-Fluoroquinoline: Lacks the dimethylamino group but retains the fluoro substitution.
4-(Dimethylamino)aniline: Contains the dimethylamino group but lacks the quinoline core.
Uniqueness
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the dimethylamino and fluoro groups enhances its ability to interact with biological targets and increases its potential as a versatile compound in various research applications.
Biological Activity
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FN3O2, with a molecular weight of approximately 329.35 g/mol. The compound features a quinoline core, which is known for its diverse biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Its mechanism primarily involves the inhibition of nucleic acid synthesis, which is crucial for bacterial replication. Studies have shown that the compound displays activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
Candida albicans | 32 μg/mL |
Source : Data compiled from various studies focusing on quinoline derivatives .
Anticancer Activity
Recent investigations have indicated that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of histone deacetylases (HDACs).
Case Study: In Vitro Anticancer Activity
In a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 μM, indicating potent cytotoxicity. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of bacterial infection, administration of the compound significantly reduced bacterial load compared to control groups.
Table 2: In Vivo Efficacy Against Infection
Treatment Group | Bacterial Load Reduction (%) |
---|---|
Control | 0% |
Compound Treatment | 75% |
Source : Animal studies conducted on murine models .
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential side effects.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23(2)13-9-7-12(8-10-13)21-16-11-17(19(24)25-3)22-18-14(16)5-4-6-15(18)20/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWZZYFTYIUJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.